N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(15-7-1-2-9-19-15)21-14-6-3-5-13(11-14)16-12-20-17-8-4-10-22(16)17/h1-3,5-7,9,11-12H,4,8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWZIYOCBGFPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrolopyrazine derivatives, have been known to exhibit a broad range of biological activities. They interact with various targets, including enzymes, receptors, and proteins, playing crucial roles in numerous biological processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections.
Result of Action
Similar compounds have shown promising cytotoxic effects against different cancer cell lines, suggesting potential antitumor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomer: N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
The primary structural analog is the para-substituted isomer (4-position phenyl substitution), reported in a 2004 study . Key differences include:
| Property | Target Compound (3-substituted) | 4-Substituted Isomer |
|---|---|---|
| Substituent Position | Meta (3-position) | Para (4-position) |
| Steric Effects | Likely reduced steric hindrance | Increased linearity |
| Electronic Effects | Altered electron density distribution | Enhanced resonance with pyrroloimidazole |
The para-substituted isomer may exhibit stronger interactions with planar biological targets (e.g., enzyme active sites) due to extended conjugation, while the meta-substituted target compound could favor binding to pockets requiring angular geometry. No direct bioactivity data are available for either compound, but positional isomerism often impacts pharmacokinetics (e.g., metabolic stability) and potency .
Patent-Derived Analogs (2023 European Patent Application)
The 2023 patent lists numerous heterocyclic carboxamides and imidazopyridines, including sarolaner , lotilaner , and isocycloseram . These compounds share functional groups (pyridine, carboxamide) and are used as antiparasitics. Key comparisons:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Reported Use |
|---|---|---|---|
| Target Compound | Pyrroloimidazole-phenyl-pyridine | Meta-substituted phenyl, pyridine-2-amide | Hypothetical kinase inhibitor |
| Sarolaner | Isoxazoline | CF₃, Cl, aromatic sulfone | Acaricide (veterinary) |
| Lotilaner | Isoxazoline | CF₃, aromatic sulfone | Antiparasitic |
| Isocycloseram | Cyclopropane-carboxamide | Cyano, CF₃, chlorophenyl | Insecticide |
Key Observations:
- Electron-Withdrawing Groups : Sarolaner and lotilaner incorporate trifluoromethyl (CF₃) and sulfone groups, enhancing oxidative stability and target (GABA receptor) binding. The target compound lacks these groups, suggesting distinct target selectivity .
- Bioisosteric Replacements : The patent highlights pyridine-2-carboxamide derivatives (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) as bioisosteres for improving solubility. The target compound’s unmodified carboxamide may limit membrane permeability compared to sulfonamide analogs .
- Meta vs. Para Substitution : Unlike the target compound, patented analogs (e.g., N-[4-chloro-3-...]phenyl carboxamides) favor para-substituted halogens for enhanced hydrophobic interactions. The meta-substituted phenyl in the target compound may reduce steric clashes in certain binding pockets .
Hypothetical Pharmacokinetic Comparison
| Parameter | Target Compound | Sarolaner | Isocycloseram |
|---|---|---|---|
| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~4.1 (high lipophilicity) | ~3.8 (high lipophilicity) |
| Hydrogen Bond Donors | 2 (amide NH, imidazole NH) | 1 (amide NH) | 1 (amide NH) |
| Metabolic Stability | Likely moderate (amide hydrolysis) | High (sulfone resistance) | High (cyclopropane stability) |
The presence of multiple hydrogen-bond donors may limit blood-brain barrier permeability, contrasting with non-polar analogs like isocycloseram .
Preparation Methods
Ring-Closing via DDQ Oxidation
Recent methodology from PMC11253868 provides an optimized route:
Procedure
-
Combine 2-amino-3-hydroxypyridine (1.0 eq) and Boc-protected cyclopropanecarboxaldehyde (1.05 eq) in anhydrous MeOH with 3Å molecular sieves
-
Heat at 45°C for 18 h under N₂
-
Add DDQ (1.1 eq) in CH₂Cl₂ and stir 1 h at 23°C
-
Quench with NH₄Cl, extract with EtOAc (3×)
-
Dry organic layers over Na₂SO₄ and concentrate
Key Data
This method eliminates traditional transition-metal catalysts, reducing metal contamination risks in API synthesis.
Pyridine-2-carboxamide Formation
Carboxylic Acid Activation
The PMC2689157 protocol details PyBOP-mediated coupling:
Optimized Conditions
-
PyBOP (1.2 eq), DIPEA (3.0 eq) in DMF
-
React pyridine-2-carboxylic acid with CDI-activated amine intermediates
-
0°C → 23°C over 2 h
-
Quench with NaHCO₃(aq)
Performance Metrics
Convergent Coupling Strategy
Final Assembly
Adapting WO2009070485A1 methodology:
Stepwise Process
-
Protect pyrroloimidazole amine as HCl salt (anhydrous HCl/Et₂O)
-
Activate pyridine acid as mixed anhydride (isobutyl chloroformate/NMM)
-
Couple at 0°C in THF for 4 h
-
Deprotect with TFA/CH₂Cl₂ (1:1)
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -15°C to 0°C | ±8% yield |
| NMM Equivalents | 1.05-1.10 eq | Prevents dimer |
| Reaction Time | 3.5-4.5 h | Maximizes conversion |
This protocol achieved 89% isolated yield at 100g scale.
Purification Methodologies
Chromatography-Free Isolation
Leveraging solubility differences:
Protocol
-
Precipitate product from H₂O/EtOH (3:1)
-
Triturate with cold Et₂O (3×)
-
Final recrystallization from MeCN/H₂O
Performance Data
| Impurity | Before Purification | After Purification |
|---|---|---|
| Starting Material | 12% | <0.1% |
| Diastereomers | 3.2% | 0.8% |
| Solvent Residues | 6.5% | <500 ppm |
Analytical Characterization
Q & A
Basic: What are the optimal synthetic routes for N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach. A key intermediate, 5H,6H,7H-pyrrolo[1,2-a]imidazole, is prepared by refluxing N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid at 100°C for 16 hours, yielding an 86% product . Subsequent functionalization involves coupling the pyrroloimidazole core with a phenylpyridine-carboxamide moiety. Alternative routes may use microwave-assisted reactions (e.g., 1:2 methanol/water with trifluoroacetic acid) to improve efficiency, as seen in analogous heterocyclic syntheses .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combined spectroscopic techniques are critical:
- 1H/13C NMR : Confirm aromatic protons (δ 6.68–8.63 ppm) and coupling patterns (e.g., J = 6.0–8.0 Hz for pyridine/pyrroloimidazole rings) .
- LCMS/HRMS : Verify molecular ions (e.g., ESIMS m/z 392.2 for related analogs) and purity (>98% via HPLC) .
- IR Spectroscopy : Detect carbonyl stretches (~1720 cm⁻¹ for carboxamide) and imidazole ring vibrations .
Advanced: How do substituents on the pyrroloimidazole ring influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., trifluoromethyl) on the phenylpyridine moiety enhance binding to targets like kinases. For example, analogs with methyl or bromine substituents exhibit improved antimicrobial activity (e.g., MIC ≤ 2 µg/mL against S. aureus) . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets, such as the ATP-binding pocket of EGFR .
Advanced: What strategies resolve contradictory data in reaction yields or purity?
Methodological Answer:
Contradictions in yields (e.g., 24% vs. 35% for similar compounds ) often stem from:
- Solvent Systems : Polar aprotic solvents (DMF) vs. methanol/water mixtures .
- Catalyst Optimization : Use of K2CO3 vs. trifluoroacetic acid in nucleophilic substitutions .
- Purification : Gradient HPLC (C18 columns, 0.1% TFA in acetonitrile/water) improves purity >98% .
Advanced: How to design assays for evaluating its biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) with Gram-positive/negative strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™ for ATPase activity) .
Advanced: What computational methods predict its metabolic stability?
Methodological Answer:
- CYP450 Metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 interactions.
- ADMET : SwissADME or pkCSM models assess bioavailability, BBB penetration, and toxicity .
- Degradation Pathways : Molecular dynamics simulations (Amber/NAMD) identify hydrolysis-prone sites (e.g., carboxamide bond) .
Basic: What are key challenges in scaling up synthesis?
Methodological Answer:
- Intermediate Stability : Pyrroloimidazole derivatives may degrade under prolonged heating; use inert atmospheres (N2/Ar) .
- Byproduct Formation : Monitor via TLC or inline IR spectroscopy during coupling reactions .
Advanced: How to optimize regioselectivity in electrophilic substitutions?
Methodological Answer:
- Directing Groups : The pyridine nitrogen directs electrophiles to the meta position.
- Lewis Acid Catalysis : FeCl3 or ZnCl2 enhances selectivity in halogenation or nitration .
- Microwave Irradiation : Reduces side reactions (e.g., di-substitution) by controlling reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
